3-[(2-Bromoethoxy)methyl]benzonitrile
Description
3-[(2-Bromoethoxy)methyl]benzonitrile is a brominated benzonitrile derivative characterized by a 2-bromoethoxy group attached via a methylene bridge (-CH2-) to the meta position of the benzonitrile aromatic ring. This structural motif renders the compound reactive toward nucleophilic substitution, making it valuable in pharmaceutical and agrochemical synthesis. Its molecular formula is C10H10BrNO, with a molecular weight of 256.10 g/mol (estimated). The bromine atom and ethoxy chain enhance its utility as an intermediate for further functionalization .
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
3-(2-bromoethoxymethyl)benzonitrile |
InChI |
InChI=1S/C10H10BrNO/c11-4-5-13-8-10-3-1-2-9(6-10)7-12/h1-3,6H,4-5,8H2 |
InChI Key |
NPIZYSMNQOBRMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Reactivity
Table 1: Structural and Molecular Comparisons
Key Observations:
Substituent Effects: The 2-bromoethoxy group in this compound enhances electrophilicity at the bromine site, favoring SN2 reactions compared to the trifluoroethoxy groups in 2,6-bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile, which are electron-withdrawing and stabilize negative charge . The coumarin-linked derivative (C21H18BrNO4) exhibits expanded π-conjugation, enabling applications in fluorescence-based drug discovery .
Synthetic Accessibility: 3-(2-Bromoethoxy)benzonitrile is synthesized via direct bromoalkylation of benzonitrile, while the coumarin hybrid (C21H18BrNO4) requires multi-step coupling with 1,2-dibromoethane .
Pharmacological and Industrial Relevance
Key Findings:
- The coumarin hybrid (C21H18BrNO4) demonstrated 91% yield in synthesis and potent anti-cancer activity (IC50 < 1 μM in cholangiocarcinoma models) .
- 3-(2-Bromoethoxy)benzonitrile is prioritized in drug discovery due to its simpler structure and compatibility with automated synthesis platforms .
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